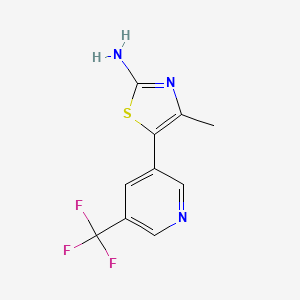
4-Metil-5-(5-(trifluorometil)-piridin-3-il)tiazol-2-amina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Aplicaciones antioxidantes
4-Metil-5-(5-(trifluorometil)-piridin-3-il)tiazol-2-amina: ha demostrado ser prometedor como antioxidante. Los antioxidantes son cruciales para proteger las células del daño causado por los radicales libres. La capacidad del compuesto para eliminar los radicales libres se puede aprovechar en el desarrollo de agentes terapéuticos que previenen las enfermedades relacionadas con el estrés oxidativo .
Aplicaciones antibacterianas
Este compuesto ha demostrado propiedades antibacterianas significativas, particularmente contra bacterias Gram-negativas como E. coli. Su potencial como agente terapéutico contra infecciones bacterianas es notable, especialmente en la era de la creciente resistencia a los antibióticos .
Aplicaciones antiinflamatorias
La actividad antiinflamatoria de los derivados del tiazol los convierte en candidatos para el tratamiento de la inflamación crónica. La investigación sugiere que este compuesto podría desarrollarse en medicamentos que mitigan los efectos de las enfermedades inflamatorias .
Aplicaciones antitumorales y citotóxicas
Los compuestos del tiazol, incluido This compound, se han estudiado por sus actividades antitumorales y citotóxicas. Pueden desempeñar un papel en la terapia del cáncer al inducir la apoptosis en las células malignas .
Aplicaciones neuroprotectoras
Las propiedades neuroprotectoras de los derivados del tiazol son de gran interés en el tratamiento de los trastornos neurodegenerativos. Este compuesto podría contribuir al desarrollo de medicamentos que protegen la salud neuronal .
Aplicaciones antivirales
Los derivados del tiazol han mostrado potencial para inhibir la replicación viral. Este compuesto podría explorarse más a fondo para sus aplicaciones en el desarrollo de fármacos antivirales, ofreciendo una nueva vía para tratar las infecciones virales .
Direcciones Futuras
Mecanismo De Acción
Thiazoles and Their Biological Activities
Thiazoles are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities and are found in many potent biologically active compounds .
Targets of Action
These include various enzymes, receptors, and biochemical pathways involved in inflammation, microbial infections, viral infections, and cancer .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their chemical structure and the specific target they interact with. Some thiazole derivatives may inhibit the activity of certain enzymes, while others may stimulate or block specific receptors .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the growth and proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can also vary greatly. Factors such as the compound’s solubility, its ability to cross cell membranes, and its metabolic stability can all affect its absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of thiazole derivatives can include effects such as reduced inflammation, inhibition of microbial or viral growth, and inhibition of cancer cell proliferation .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability .
Análisis Bioquímico
Biochemical Properties
4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various kinases, including insulin-like growth factor 1 receptor (IGF1R), where it acts as an inhibitor . The inhibition of IGF1R can lead to antiproliferative effects, making this compound a potential candidate for anticancer therapies. Additionally, the thiazole ring in 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine allows for interactions with other biomolecules, such as nucleic acids and other proteins, through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting IGF1R, 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine can induce cell cycle arrest at the G2/M phase and promote early-stage apoptosis in cancer cells . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine exerts its effects through several mechanisms. The compound binds to the ATP-binding site of IGF1R, inhibiting its kinase activity and preventing downstream signaling that promotes cell proliferation and survival . This binding interaction is stabilized by multiple hydrogen bonds and hydrophobic interactions between the compound and the receptor. Additionally, 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine can modulate the activity of other enzymes and proteins involved in cellular signaling pathways, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have indicated that continuous exposure to 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The exact temporal dynamics of its effects may vary depending on the specific cellular context and experimental conditions .
Dosage Effects in Animal Models
The effects of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine in animal models have been shown to be dose-dependent. At lower doses, the compound exhibits significant antiproliferative activity with minimal toxicity . At higher doses, toxic effects such as weight loss, organ toxicity, and behavioral changes have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation. The compound is metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups to facilitate its excretion . Additionally, the presence of the trifluoromethyl group can influence the metabolic stability of the compound, potentially leading to the formation of reactive intermediates . These metabolic processes can affect the overall pharmacokinetics and bioavailability of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine.
Transport and Distribution
Within cells and tissues, 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles . These distribution patterns can influence the compound’s localization and overall biological activity.
Subcellular Localization
The subcellular localization of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Propiedades
IUPAC Name |
4-methyl-5-[5-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c1-5-8(17-9(14)16-5)6-2-7(4-15-3-6)10(11,12)13/h2-4H,1H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVONWLNMSNKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

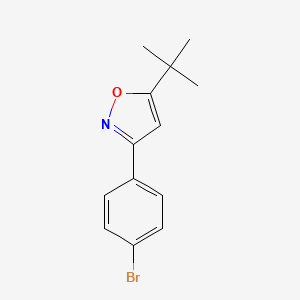
![4-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1467784.png)
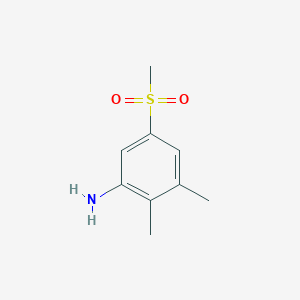
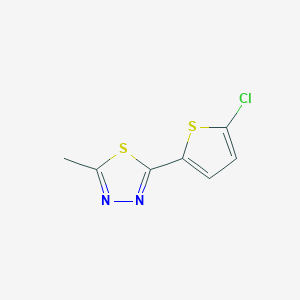

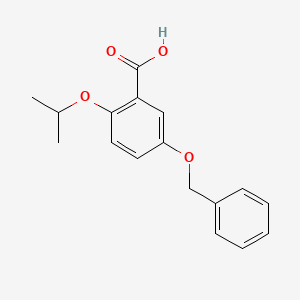
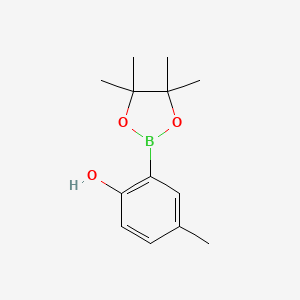
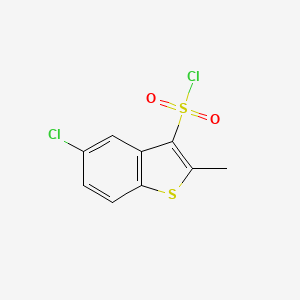
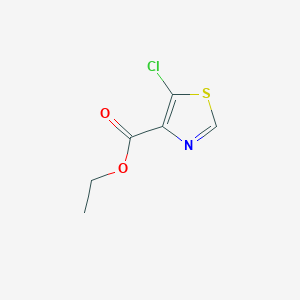


![3-[8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467803.png)
![2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1467804.png)
